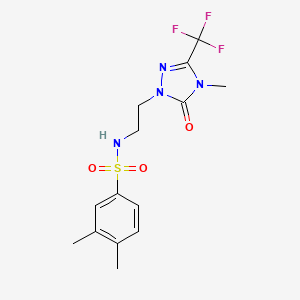

![molecular formula C17H10BrFN2OS B2476805 7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-68-7](/img/structure/B2476805.png)

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring fused to a chromene ring with a thione group at the 4th position.

Aplicaciones Científicas De Investigación

Antitubercular and Antimicrobial Activities

A study by Kamdar et al. (2011) synthesized novel compounds, including chromeno[2,3-d]pyrimidine derivatives, which exhibited significant antitubercular and antimicrobial activities. This highlights the potential of these compounds in treating tuberculosis and various bacterial infections.

Catalyst-Free Synthesis and Pharmaceutical Applications

Brahmachari and Nayek (2017) developed a catalyst-free synthesis method for functionalized chromeno[2,3-d]pyrimidine derivatives Brahmachari & Nayek (2017). This approach is eco-friendly and efficient, suggesting a practical route for pharmaceutical applications.

Chemosensor Development

Jamasbi et al. (2021) synthesized chromeno[d]pyrimidine derivatives for sensing applications Jamasbi et al. (2021). Specifically, they developed a colorimetric chemosensor for detecting Hg2+ ions, demonstrating the potential of these compounds in environmental monitoring.

Antitumor Screening

Becan and Wagner (2008) synthesized 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, which underwent antitumor screening Becan & Wagner (2008). Some derivatives exhibited notable activity against human tumor cell lines, indicating their potential in cancer therapy.

Antimicrobial Activity

Banothu and Bavanthula (2012) reported the synthesis of chromeno pyrimidinone derivatives and evaluated their antimicrobial activity Banothu & Bavanthula (2012). This research supports the use of these compounds in developing new antimicrobial agents.

Antioxidant and Antifungal Properties

Sheikhi-Mohammareh et al. (2020) synthesized selenazolopyrimidine-thiones, including a chromeno[2,3-d]pyrimidine derivative, which showed promising antioxidant and antifungal activities Sheikhi-Mohammareh et al. (2020). This suggests their potential in treating fungal infections and oxidative stress-related disorders.

Other Applications

Additional research includes the development of fluorescent chromenopyrimidine derivatives Zonouzi et al. (2013) and studies on the analgesic, anti-pyretic, and DNA cleavage properties of pyrimidine derivatives Keri et al. (2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrFN2OS/c18-11-3-6-14-10(7-11)8-13-16(22-14)20-15(21-17(13)23)9-1-4-12(19)5-2-9/h1-7H,8H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPGGFLOXBWWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2476728.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)

![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2476738.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476741.png)